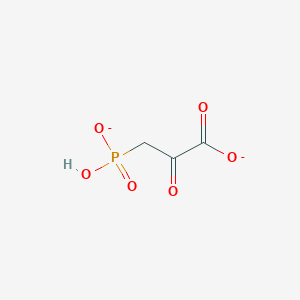
3-Phosphonopyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phosphonatopyruvate(2-) is a monocarboxylic acid anion obtained by deprotonation of the carboxy and one of the phosphonate OH groups of 3-phosphonopyruvic acid. It derives from a pyruvate and a phosphonate(1-). It is a conjugate base of a 3-phosphonopyruvic acid. It is a conjugate acid of a 3-phosphonatopyruvate(3-).
Aplicaciones Científicas De Investigación
Phosphonopyruvate Hydrolase Characterization
Phosphonopyruvate hydrolase, identified in Variovorax sp. Pal2, is a novel enzyme involved in carbon-phosphorus bond cleavage. It shows Co2+-dependent activity and is inhibited by certain analogues. This enzyme plays a significant role in global phosphorus cycling, with phosphonopyruvate as a key intermediate in forming naturally occurring compounds containing carbon-phosphorus bonds (Kulakova et al., 2003).
Phosphonate Metabolism in Bacteria
Phosphonates, including phosphonopyruvate, are critical in marine environments. Their metabolism by bacteria involves enzymes like C-P lyases and C-P hydrolases. The genes responsible for phosphonate biosynthesis and catabolism are found in about 10% and 40% of bacterial genomes, respectively, indicating their importance in biogeochemical phosphorus cycling (Villarreal-Chiu et al., 2011).
Phosphonopyruvate in Environmental Chemistry
Phosphonopyruvate, as part of phosphonates, is noted for its strong interaction with surfaces and significant removal in technical and natural systems. Its environmental behavior is distinct, and understanding it is crucial for addressing environmental concerns related to phosphonates (Nowack, 2003).
Phosphonopyruvate in Phosphoenolpyruvate Mutase Mechanism
Phosphoenolpyruvate mutase catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate. Understanding this mechanism has implications in the biosynthesis of phosphonates across various life forms, widely used in medicine and agriculture (Ramos-Figueroa et al., 2022).
Structural and Kinetic Analysis of Phosphonopyruvate Hydrolase
The structure of phosphonopyruvate hydrolase from Variovorax sp. Pal2 provides insights into its divergence in catalysis within a specific enzyme superfamily. This aids in understanding its unique role in cleaving the carbon-phosphorus bond (Chen et al., 2006).
Phosphonopyruvate in Phosphonate Biosynthesis
The biosynthesis of phosphonates, like phosphonothrixin, involves intermediate steps including the reduction of phosphonopyruvate. This highlights unique pathways in natural product formation, such as the unusual C-C bond formation, expanding our understanding of microbial biosynthetic strategies (Zhu et al., 2022).
Role in Biogeochemical Phosphorus Cycling
Bacterial carbon-phosphorus hydrolases, including phosphonopyruvate hydrolases, play a significant role in phosphorus cycling in the environment, especially in marine ecosystems. Their widespread presence in bacterial genomes underscores their ecological importance (Quinn et al., 2007).
Propiedades
Nombre del producto |
3-Phosphonopyruvate |
|---|---|
Fórmula molecular |
C3H3O6P-2 |
Peso molecular |
166.03 g/mol |
Nombre IUPAC |
3-[hydroxy(oxido)phosphoryl]-2-oxopropanoate |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-2 |
Clave InChI |
CHDDAVCOAOFSLD-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)C(=O)[O-])P(=O)(O)[O-] |
Sinónimos |
3-phosphonopyruvate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




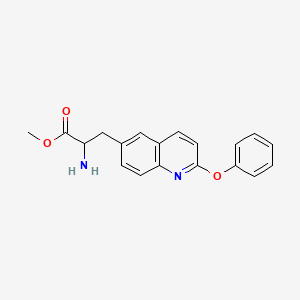
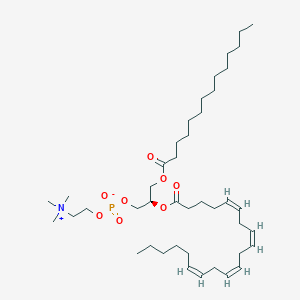
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
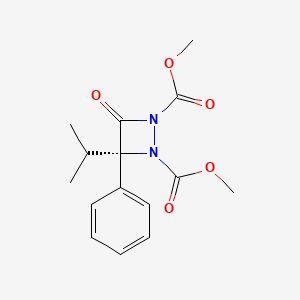

![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)
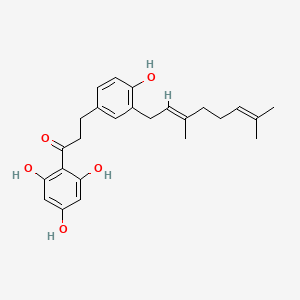

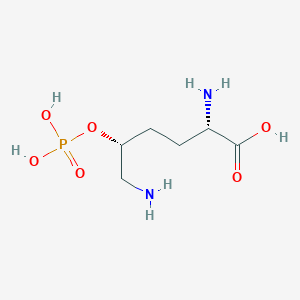

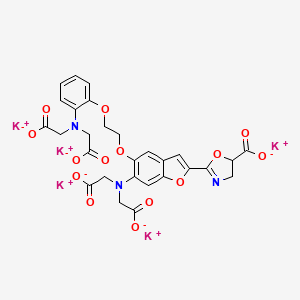
![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)
